molecular formula C21H23NO4S B2555927 3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one CAS No. 899214-07-4

3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one

Katalognummer: B2555927
CAS-Nummer: 899214-07-4
Molekulargewicht: 385.48
InChI-Schlüssel: ZZFQBGGRURZFRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one is a synthetic derivative of the 1,4-dihydroquinolin-4-one scaffold, a heterocyclic system known for its pharmacological versatility. This compound features a 4-ethoxybenzenesulfonyl group at position 3, diethyl substituents at positions 1 and 6, and a ketone at position 2.

1,4-Dihydroquinolin-4-one derivatives are widely studied for their antibacterial, anti-inflammatory, and anti-neurodegenerative properties . The structural modifications in this compound—particularly the sulfonyl and ethoxy groups—suggest tailored physicochemical properties, such as improved solubility or membrane permeability, compared to simpler analogs.

Eigenschaften

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-1,6-diethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-4-15-7-12-19-18(13-15)21(23)20(14-22(19)5-2)27(24,25)17-10-8-16(9-11-17)26-6-3/h7-14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFQBGGRURZFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OCC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethoxybenzenesulfonyl and diethyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and reproducibility of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline-based compounds.

Wissenschaftliche Forschungsanwendungen

3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the unique attributes of 3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one, a comparative analysis with structurally related compounds is presented below.

Table 1: Structural and Functional Comparison of Selected 1,4-Dihydroquinolin-4-one Derivatives

Compound Name Substituents (Positions) Key Functional Groups Pharmacological Activity Synthesis Route
3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one 1,6-diethyl; 3-(4-ethoxybenzenesulfonyl) Sulfonyl, ethoxy, ketone Not explicitly reported (inferred: antibacterial/anti-inflammatory) Likely involves sulfonylation of dihydroquinolinone core (analogous to )
3-Acyl-2-phenylamino-1,4-dihydroquinolin-4-one (APDQ) 3-acyl; 2-phenylamino Acyl, amino Anti-pneumococcal Condensation of β-keto amides with anilines
1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (93) 1-butyl; 3-(4-methoxybenzoyl) Acyl, methoxy Not explicitly reported Acylation of 1-alkyl-dihydroquinolinone
3-Ethoxymethyl-1,4-dihydroquinolin-4-one 3-ethoxymethyl Alkoxy, ether Not reported Etherification of dihydroquinolinone core

Key Comparative Insights

Structural Variations and Electronic Effects: The sulfonyl group in the target compound contrasts with the acyl (e.g., APDQ , compound 93 ) or alkoxy (e.g., ethoxymethyl ) substituents in analogs. Diethyl groups at positions 1 and 6 may enhance lipophilicity compared to smaller alkyl chains (e.g., butyl in compound 93 ), affecting membrane penetration or metabolic stability.

Synthetic Routes: The target compound likely requires sulfonylation at position 3, a step distinct from the acylation or alkylation used in analogs . Sulfonylation typically involves reacting a sulfonyl chloride with the dihydroquinolinone core under basic conditions. In contrast, APDQ derivatives are synthesized via condensation of β-keto amides with anilines , while ethoxymethyl analogs involve ether-forming reactions .

The sulfonyl group may enhance binding to bacterial enzymes (e.g., penicillin-binding proteins) or inflammatory mediators (e.g., COX-2). Compound 93, with a methoxybenzoyl group, lacks reported activity but shares a similar backbone, suggesting the target compound’s ethoxybenzenesulfonyl group could offer improved specificity or potency.

Diethyl groups balance this by contributing to lipophilicity, which may optimize bioavailability.

Biologische Aktivität

3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with an ethoxybenzenesulfonyl group and two ethyl groups. Its chemical formula is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S.

Research indicates that this compound may exhibit multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors involved in various cellular processes:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit certain protein kinases, which play critical roles in cell signaling pathways associated with cancer and inflammation.
  • Antioxidant Activity : It possesses antioxidant properties that may help mitigate oxidative stress in cells, contributing to its protective effects against cellular damage.

Anticancer Activity

Several studies have evaluated the anticancer potential of 3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one.

  • Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM depending on the cell line.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest
HeLa12Inhibition of DNA synthesis

Anti-inflammatory Activity

The compound also demonstrated anti-inflammatory effects in animal models.

  • Animal Studies : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced inflammation compared to control groups.

Study 1: Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer types. The researchers reported that it induced apoptosis through the activation of caspase pathways in MCF-7 cells.

Study 2: Anti-inflammatory Properties

Another study focused on its anti-inflammatory properties, revealing that treatment with this compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.

Pharmacokinetics

Pharmacokinetic studies indicate that 3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one has favorable absorption characteristics with a bioavailability estimated at around 60%. The compound exhibits a moderate half-life, allowing for effective dosing schedules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.